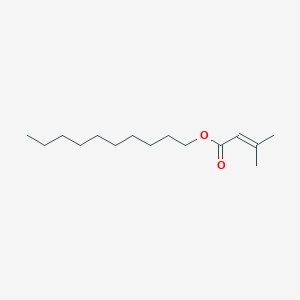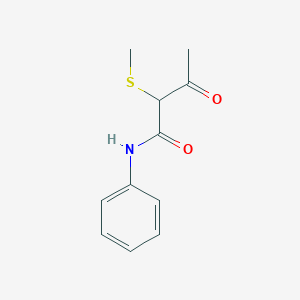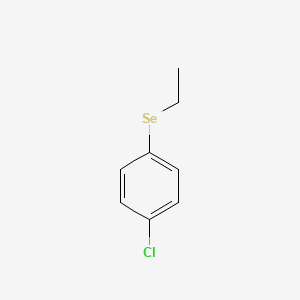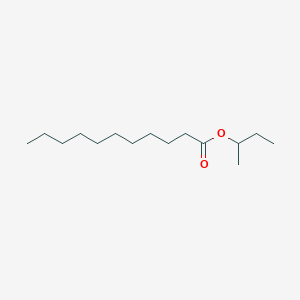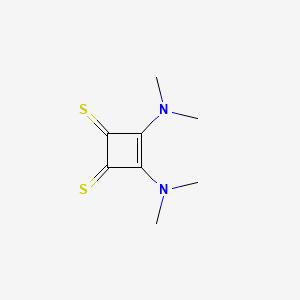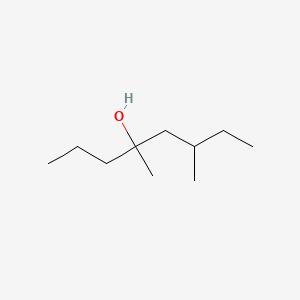
4,6-Dimethyl-4-octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-4-octanol is an organic compound belonging to the class of alcohols. It has the molecular formula C10H22O and a molecular weight of 158.28 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two methyl groups at the 4th and 6th positions. It is a colorless liquid with a mild odor and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-4-octanol can be synthesized through several methods. One common approach involves the reduction of 4,6-dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4,6-dimethyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethyl-4-octanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, H2 with Pd/C.
Substitution: SOCl2, PBr3, pyridine.
Major Products Formed:
Oxidation: 4,6-dimethyl-4-octanone.
Reduction: 4,6-dimethyloctane.
Substitution: 4,6-dimethyl-4-octyl halides.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-4-octanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group in this compound can form hydrogen bonds with biological molecules, affecting their structure and function.
Pathways Involved: The compound can participate in metabolic pathways involving alcohol dehydrogenases and oxidases, leading to its conversion into other metabolites.
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-4-octanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of methyl groups at the 4th and 6th positions in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it distinct from its positional isomers and other alcohols with similar carbon chain lengths .
Eigenschaften
CAS-Nummer |
56065-43-1 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
4,6-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-7-10(4,11)8-9(3)6-2/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
QJVDAQVYZBSYCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC(C)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


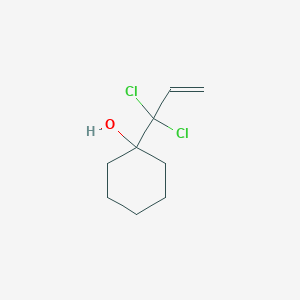
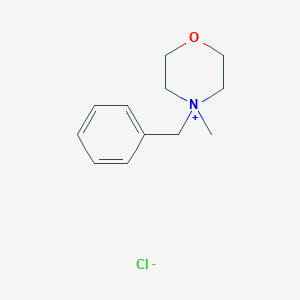

![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)


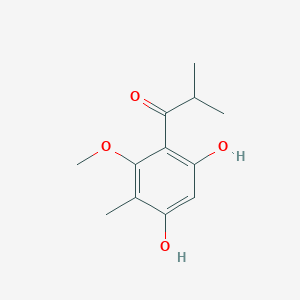
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
